molecular formula C21H16Cl2O3 B14863598 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone

Cat. No.: B14863598
M. Wt: 387.3 g/mol
InChI Key: DZKMVKAUNGZTOP-UHFFFAOYSA-N
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Description

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a dichlorobenzyloxy group, a hydroxyphenyl group, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with a hydroxyphenyl compound under basic conditions to form the dichlorobenzyloxy intermediate. This intermediate is then reacted with a phenylethanone derivative in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form an alcohol.

    Substitution: The dichlorobenzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. The dichlorobenzyloxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyphenyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. Overall, the compound’s effects are mediated through its ability to modulate various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16Cl2O3

Molecular Weight

387.3 g/mol

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone

InChI

InChI=1S/C21H16Cl2O3/c22-16-7-6-15(19(23)11-16)13-26-17-8-9-18(21(25)12-17)20(24)10-14-4-2-1-3-5-14/h1-9,11-12,25H,10,13H2

InChI Key

DZKMVKAUNGZTOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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